![molecular formula C26H54O2Si B14204823 19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol CAS No. 824404-34-4](/img/structure/B14204823.png)
19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole. This reaction is carried out in methylene chloride, providing a high yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps as in laboratory settings, with optimization for larger scale production.
Analyse Des Réactions Chimiques
Types of Reactions
19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as hydrochloric acid or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or alkanes.
Applications De Recherche Scientifique
19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action for 19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol involves its reactivity with various molecular targets. The tert-butyl(dimethyl)silyl group provides stability and protection to reactive hydroxyl groups, allowing for selective reactions to occur. This protection is crucial in multi-step synthesis processes where selective deprotection is required at specific stages .
Comparaison Avec Des Composés Similaires
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound also contains a tert-butyl(dimethyl)silyl group and is used in similar synthetic applications.
tert-Butyldimethylsilanol: Another compound with a tert-butyl(dimethyl)silyl group, used as a silylating agent.
Uniqueness
19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol is unique due to its long carbon chain and the presence of both a silyl-protected hydroxyl group and an alkene. This combination of features makes it particularly useful in complex organic synthesis and research applications.
Propriétés
Numéro CAS |
824404-34-4 |
|---|---|
Formule moléculaire |
C26H54O2Si |
Poids moléculaire |
426.8 g/mol |
Nom IUPAC |
19-[tert-butyl(dimethyl)silyl]oxy-3-methylnonadec-1-en-3-ol |
InChI |
InChI=1S/C26H54O2Si/c1-8-26(5,27)23-21-19-17-15-13-11-9-10-12-14-16-18-20-22-24-28-29(6,7)25(2,3)4/h8,27H,1,9-24H2,2-7H3 |
Clé InChI |
JQFPQWQENWVCMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCCCCCC(C)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


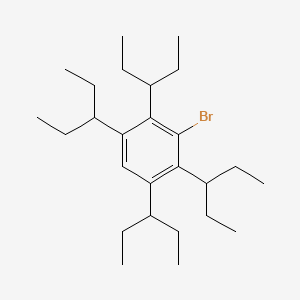
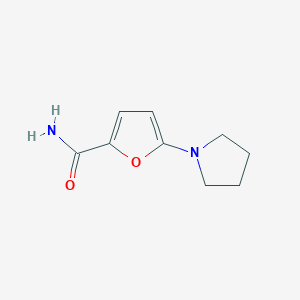
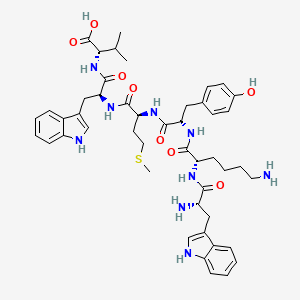
![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
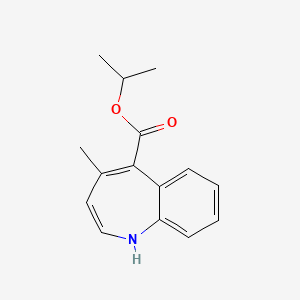
![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)
![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)
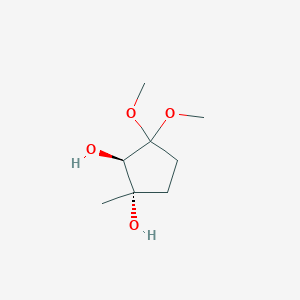

![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)
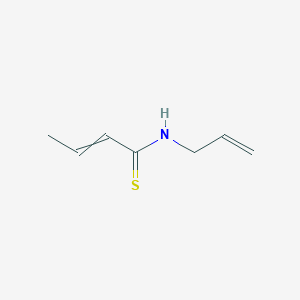
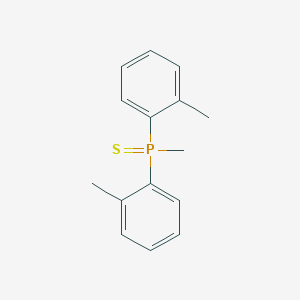
![3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol](/img/structure/B14204821.png)

